3,6-dimethyl-1-phenyl-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DIMETHYL-1-PHENYL-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents attached to the core structure. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIMETHYL-1-PHENYL-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
Formation of the Pyridine Ring: The pyrazole intermediate is then subjected to a cyclization reaction with suitable aldehydes or ketones in the presence of catalysts such as Lewis acids.
Substitution Reactions: The final compound is obtained by introducing the phenyl and pyridyl substituents through nucleophilic substitution reactions, often using reagents like phenylboronic acid and pyridyl halides under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-DIMETHYL-1-PHENYL-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions using phenylboronic acid and pyridyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,6-DIMETHYL-1-PHENYL-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-1-PHENYL-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the pyridyl substituent, which may affect its biological activity and chemical reactivity.
3,6-DIMETHYL-1-PHENYL-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE: Lacks the carboxamide group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the pyridyl and carboxamide groups in 3,6-DIMETHYL-1-PHENYL-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE makes it unique, as these functional groups contribute to its distinct chemical properties and potential biological activities. The combination of these groups allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C20H17N5O |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
3,6-dimethyl-1-phenyl-N-pyridin-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N5O/c1-13-12-16(20(26)23-17-10-6-7-11-21-17)18-14(2)24-25(19(18)22-13)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,21,23,26) |
InChI Key |
SKPUKBKWROATFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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